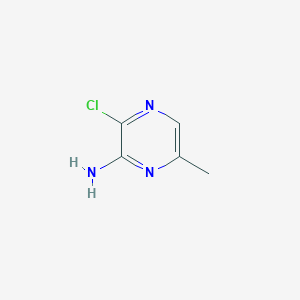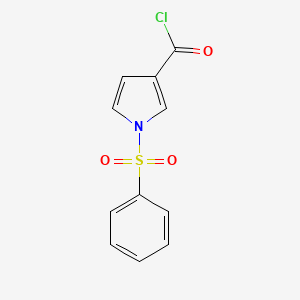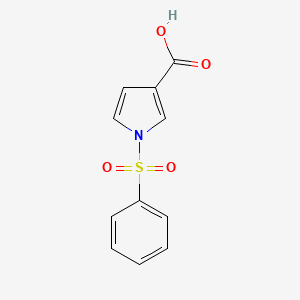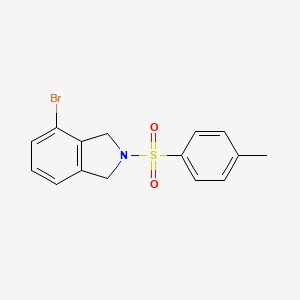![molecular formula C12H15NO B1316415 3H-Spiro[1-benzofuran-2,4'-piperidine] CAS No. 71916-73-9](/img/structure/B1316415.png)
3H-Spiro[1-benzofuran-2,4'-piperidine]
Descripción general
Descripción
“3H-Spiro[1-benzofuran-2,4’-piperidine]” is a chemical compound with the molecular formula C12H15NO . It is a pale yellow solid and has been shown to bind with low affinity to the melanocortin receptor and act as an agonist .
Molecular Structure Analysis
The InChI code for “3H-Spiro[1-benzofuran-2,4’-piperidine]” is 1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2 . The molecular weight is 189.26 .
Physical And Chemical Properties Analysis
“3H-Spiro[1-benzofuran-2,4’-piperidine]” is a pale yellow solid . It has a molecular weight of 189.26 . No further physical and chemical properties are provided in the search results.
Aplicaciones Científicas De Investigación
Spiropiperidines in Drug Discovery
Spiropiperidines, including structures similar to 3H-Spiro[1-benzofuran-2,4'-piperidine], are increasingly recognized for their potential in drug discovery due to their three-dimensional chemical space. Griggs et al. (2018) reviewed strategies for synthesizing spiropiperidines, highlighting their relevance in medicinal chemistry for creating new pharmacological agents. These compounds are explored for their unique chemical structures and potential biological activities, particularly in the synthesis of natural products and drug discovery projects (Griggs, Tape, & Clarke, 2018).
Benzofuran Derivatives in Medicinal Chemistry
Benzofuran, a core component of 3H-Spiro[1-benzofuran-2,4'-piperidine], is significant in medicinal chemistry due to its wide range of biological activities. Dawood (2019) provided a comprehensive review on benzofuran inhibitors, emphasizing their critical role in addressing various diseases, including cancer, diabetes, and Alzheimer's. The review underscores benzofuran derivatives' therapeutic potentials, which are extensively utilized in pharmaceuticals for their pronounced bioactivities (Dawood, 2019).
Spirocyclic Compounds in Antioxidant Development
Spirocyclic derivatives, akin to 3H-Spiro[1-benzofuran-2,4'-piperidine], are being explored for their antioxidant properties. Acosta-Quiroga et al. (2021) reviewed the antioxidant activities of spiro compounds, indicating their significant potential in medicinal chemistry for developing new drugs aimed at combating diseases related to oxidative stress. This highlights the spirocyclic scaffolds' versatility and their application in discovering potential antioxidant activities (Acosta-Quiroga, Rojas-Peña, Nerio, Gutiérrez, & Polo-Cuadrado, 2021).
Spirocyclic Scaffolds in Drug Discovery
The inherent three-dimensionality and structural novelty of spiro scaffolds, such as those found in 3H-Spiro[1-benzofuran-2,4'-piperidine], make them appealing in drug discovery. Zheng, Tice, & Singh (2014) discussed the increasing utilization of spiro scaffolds in medicinal chemistry, driven by recent advances in synthetic methods. This underscores the growing interest in spirocyclic compounds for their potential to enhance drug discovery efforts (Zheng, Tice, & Singh, 2014).
Safety And Hazards
The safety data sheet for “3H-Spiro[1-benzofuran-2,4’-piperidine]” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
spiro[3H-1-benzofuran-2,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-12(14-11)5-7-13-8-6-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELCJNKQCKIECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508411 | |
| Record name | 3H-Spiro[1-benzofuran-2,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Spiro[1-benzofuran-2,4'-piperidine] | |
CAS RN |
71916-73-9 | |
| Record name | 3H-Spiro[1-benzofuran-2,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


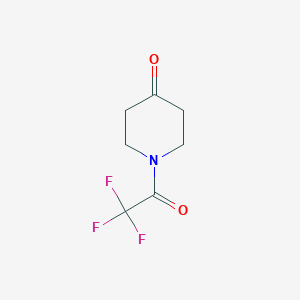
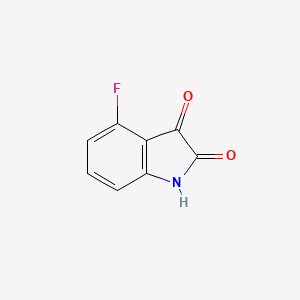
![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)
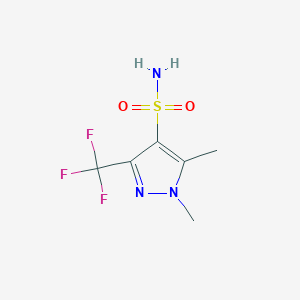
![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)
![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)
![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)
